REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:17])[CH:5]([NH:14][CH:15]=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1)[CH3:2].C([O-])(O)=O.[Na+]>C(Cl)Cl.CCO.OS(O)(=O)=O>[Br:13][C:10]1[CH:11]=[C:12]2[C:7]([CH:6]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:17])[N:14]=[CH:15]2)=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
ethyl-3-(4-bromophenyl)-2-formamidopropanoate
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC1=CC=C(C=C1)Br)NC=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
(CO)2Cl2
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
FeCl3
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at r.t. for 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction solution was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
by stirring at r.t overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
After the solution was extracted by CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a black oil
|
Type
|
ADDITION
|
Details
|
was added into the solution
|
Type
|
TEMPERATURE
|
Details
|
refluxed at 80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted by EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (PE/EA=8:1 to 5:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=C(N=CC2=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 23.8% | |
YIELD: CALCULATEDPERCENTYIELD | 23.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |